ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 870243-07-5
VCID: VC11610999
InChI: InChI=1S/C10H8ClNO3/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C10H8ClNO3
Molecular Weight: 225.63 g/mol

ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate

CAS No.: 870243-07-5

Cat. No.: VC11610999

Molecular Formula: C10H8ClNO3

Molecular Weight: 225.63 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate - 870243-07-5

CAS No. 870243-07-5
Molecular Formula C10H8ClNO3
Molecular Weight 225.63 g/mol
IUPAC Name ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H8ClNO3/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3
Standard InChI Key AWTBVNLGTIJRKZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(C=NC=C2O1)Cl

Structural and Molecular Characteristics

The molecular formula of ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate is C11H8ClNO3\text{C}_{11}\text{H}_{8}\text{ClNO}_{3}, with a molecular weight of 253.64 g/mol. The fused bicyclic system consists of a furan ring (oxygen-containing) annulated to a pyridine ring (nitrogen-containing), creating a planar aromatic framework. The chlorine substituent at the 4-position enhances electrophilic reactivity, while the ethyl ester group at the 2-position provides a handle for further functionalization .

Key structural features:

  • Furo[2,3-c]pyridine core: The fusion occurs between the 2,3-positions of the furan and the c-face of the pyridine.

  • Chlorine substituent: Positioned para to the nitrogen atom, influencing electronic distribution and intermolecular interactions.

  • Ethyl carboxylate: A versatile functional group amenable to hydrolysis, aminolysis, or transesterification.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate typically involves multi-step routes:

Route 1: Cyclization of O-Alkylated Precursors

  • O-Alkylation: Ethyl 3-hydroxypyridine-4-carboxylate is treated with ethyl bromoacetate in the presence of a base (e.g., K2_2CO3_3) to form an intermediate diester .

  • Cyclization: Intramolecular Perkin condensation under acidic conditions (e.g., H2_2SO4_4) yields the fused furopyridine core .

  • Chlorination: Electrophilic chlorination using Cl2_2 or SO2_2Cl2_2 introduces the 4-chloro substituent .

Route 2: Regioselective Lithiation

  • Lithiation: Furo[2,3-c]pyridine undergoes regioselective lithiation at the 4-position using n-BuLi/LiDMAE, followed by quenching with ClSiMe3_3 to install the chlorine atom .

  • Esterification: Subsequent carboxylation with CO2_2 and ethanolysis yields the ethyl ester .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Key AdvantagesLimitations
O-Alkylation/Cyclization45–55Scalability, minimal byproductsRequires harsh acidic conditions
Regioselective Lithiation60–70Precise functional group introductionSensitive to moisture and air

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The 4-chloro group undergoes nucleophilic displacement with amines, alkoxides, or thiols under SNAr conditions. For example, reaction with morpholine in DMF at 100°C replaces chlorine with a morpholino group .

Ester Hydrolysis and Derivatives

The ethyl ester is hydrolyzed to the carboxylic acid using NaOH/EtOH, enabling conversion to amides or acyl chlorides. In one study, hydrolysis followed by coupling with piperazine yielded a carboxamide derivative with enhanced solubility.

Table 2: Common Derivatives and Applications

DerivativeSynthetic RouteApplication
Carboxylic AcidNaOH/EtOH hydrolysisIntermediate for metal-organic frameworks
AmideEDCl/HOBt coupling with aminesKinase inhibitor precursors
ThioesterReaction with Lawesson’s reagentRadioligand synthesis

Applications in Medicinal Chemistry

Factor XIIa Inhibitors

Ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate derivatives have been explored as Factor XIIa inhibitors, targeting thrombotic disorders. Substitution at the 4-position with sulfonamide groups yielded compounds with IC50_{50} values < 100 nM in enzymatic assays .

TYK2 Kinase Inhibitors

Industrial Production and Optimization

Large-scale production employs continuous flow reactors to enhance reaction efficiency. Key parameters include:

  • Temperature control: 60–80°C for cyclization steps to minimize side reactions.

  • Catalyst systems: Heterogeneous catalysts (e.g., zeolites) reduce purification needs.

Case Study: A pilot plant achieved 85% purity and 70% yield using a tandem flow system for O-alkylation and cyclization.

Recent Research Advancements

Photocatalytic C–H Functionalization

Visible-light-mediated C–H activation enables direct arylation at the 3-position, bypassing pre-functionalized intermediates. Using Ru(bpy)3_3Cl2_2 as a photocatalyst, aryl boronic acids couple with the furopyridine core in 62–78% yields .

Computational Modeling

DFT studies reveal that the chlorine atom lowers the LUMO energy (-1.8 eV vs. -1.2 eV for unsubstituted analogs), facilitating electrophilic attack at the 5-position .

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